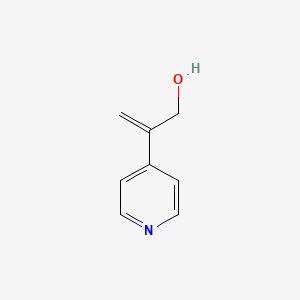

2-(Pyridin-4-yl)prop-2-en-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57360-16-4 |

|---|---|

Molecular Formula |

C8H9NO |

Molecular Weight |

135.16 g/mol |

IUPAC Name |

2-pyridin-4-ylprop-2-en-1-ol |

InChI |

InChI=1S/C8H9NO/c1-7(6-10)8-2-4-9-5-3-8/h2-5,10H,1,6H2 |

InChI Key |

KRQAKTLJNCKGLB-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CO)C1=CC=NC=C1 |

Origin of Product |

United States |

Significance of Pyridine Substituted Unsaturated Alcohols in Organic Synthesis and Advanced Materials

Pyridine-substituted unsaturated alcohols are a class of organic compounds that hold considerable importance in both organic synthesis and the development of advanced materials. Their value stems from the unique combination of a pyridine (B92270) ring, an alkene, and an alcohol functional group within a single molecule.

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts specific chemical properties. openaccessjournals.com The nitrogen atom influences the molecule's reactivity, stability, and potential for use in medicinal chemistry. openaccessjournals.com Pyridine and its derivatives are found in a wide array of biologically active compounds, including pharmaceuticals and natural products. numberanalytics.com The presence of the nitrogen atom makes the pyridine ring electron-deficient, which affects its reactivity in electrophilic aromatic substitution reactions. wikipedia.org

Unsaturated alcohols, specifically those containing a carbon-carbon double bond (alkenes) and a hydroxyl group (alcohol), are versatile building blocks in organic synthesis. The alkene functional group is characterized by its reactivity, particularly in addition reactions where the double bond can be opened to form new single bonds. numberanalytics.comvaia.com The alcohol functional group, with its hydroxyl (-OH) group, is polar and can participate in hydrogen bonding, influencing the physical properties of the molecule. vaia.com The hydroxyl group is a reactive site, capable of undergoing oxidation, dehydration, and substitution reactions. solubilityofthings.commsu.edu

The combination of these functional groups in pyridine-substituted unsaturated alcohols creates a platform for synthesizing a diverse range of more complex molecules. For instance, they can serve as monomers in polymerization reactions to create advanced materials with unique properties. The pyridine unit can be used to coordinate with metal ions, leading to the formation of catalysts or materials with interesting optical and electronic properties. researchgate.net

Contextualization Within Pyridine Chemistry and Alkene/alcohol Functional Group Reactivity

Direct Synthetic Routes

Direct methods for the synthesis of this compound and its derivatives often involve the construction of the propenol side chain directly onto a pre-existing pyridine ring. These methods include condensation reactions and functional group interconversions.

Condensation Reactions Involving Pyridine-4-carbaldehyde or Related Pyridine Precursors

Pyridine-4-carbaldehyde is a key starting material for the synthesis of the target compound. wikipedia.org It can undergo various condensation reactions to introduce the propenol moiety. For instance, it can react with suitable carbon nucleophiles, followed by dehydration, to yield the desired α,β-unsaturated alcohol. The aldehyde group of pyridine-4-carbaldehyde is susceptible to nucleophilic attack, making it a versatile precursor. wikipedia.org

One common approach involves the Wittig reaction or related olefination methods. For example, the reaction of pyridine-4-carbaldehyde with a phosphorus ylide derived from a suitable two-carbon unit can directly form the propenyl group. Subsequent manipulation of the functional groups can then yield the final alcohol.

Furthermore, condensation reactions with other reagents can also be employed. For instance, the reaction of pyridine-4-carbaldehyde with N-(2-aminoethyl)propane-1,3-diamine can lead to the formation of complex tetradentate ligands, showcasing the reactivity of the aldehyde group. researchgate.net

Alkylation and Functional Group Interconversions on Pyridine Frameworks

Alkylation of the pyridine ring provides another direct route to these compounds. The direct C-4 alkylation of pyridines has been a long-standing challenge but recent advancements have provided efficient methods. bohrium.comnih.govchemrxiv.org One such method involves the use of a maleate-derived blocking group to achieve regioselective C-4 alkylation via a Minisci-type reaction. nih.govchemrxiv.org This approach allows for the introduction of various alkyl groups at the 4-position of the pyridine ring, which can then be further functionalized to the desired propenol side chain.

Another strategy involves the regioselective synthesis of 4-substituted pyridines through the addition of malonate anions to pyridine N-oxide derivatives activated by trifluoromethanesulfonic anhydride. nih.gov This method provides a versatile route to introduce a carbon framework at the 4-position, which can be subsequently elaborated to the target structure.

Functional group interconversions on pre-functionalized pyridines are also a viable strategy. For example, a pyridine derivative with a suitable two-carbon substituent at the 4-position can be converted to the desired propenol through a series of oxidation, reduction, or elimination reactions.

Indirect Synthetic Pathways via Precursor Modifications

Indirect methods involve the synthesis of a precursor molecule, typically an α,β-unsaturated ketone, which is then modified to yield the final product.

Synthesis from α,β-Unsaturated Ketone Derivatives (Chalcone-type Precursors)

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in organic synthesis. Pyridine-containing chalcones, which possess an α,β-unsaturated carbonyl group, serve as versatile precursors for the synthesis of this compound and its derivatives. bamu.ac.in

The Claisen-Schmidt condensation is a widely used method for the synthesis of chalcones. bamu.ac.incore.ac.uk This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with a ketone. rsc.org In the context of synthesizing precursors for this compound, pyridine-4-carbaldehyde is reacted with a suitable acetophenone (B1666503) derivative. bamu.ac.in

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. bamu.ac.in The base abstracts a proton from the α-carbon of the acetophenone, generating an enolate ion which then attacks the carbonyl carbon of pyridine-4-carbaldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the chalcone (B49325). Various catalysts and reaction conditions, including microwave irradiation and the use of solid supports, have been developed to improve the efficiency and greenness of this reaction. nih.govnih.govunisi.it

Table 1: Examples of Claisen-Schmidt Condensation for Pyridine Chalcone Synthesis

| Aldehyde | Ketone | Catalyst/Conditions | Product | Reference |

| Pyridine-2-carbaldehyde | 2,6-dihydroxy acetophenone | KOH, ethanol, heat | Pyridine chalcone | bamu.ac.in |

| Aromatic aldehydes | Pyrrole-based acetophenone | Basic media | Pyrrole-based chalcone derivatives | nih.gov |

| Benzaldehyde derivatives | Acetophenone | HAlMSN, solvent-free | (E)-Chalcones | rsc.org |

The α,β-unsaturated system of chalcones makes them excellent Michael acceptors. bamu.ac.in This reactivity can be exploited for the synthesis of various heterocyclic compounds through annulation reactions. In a Michael addition, a nucleophile adds to the β-carbon of the chalcone.

For the synthesis of derivatives of this compound, a Michael addition to a pyridine-containing chalcone can be a key step. For instance, the addition of a nucleophile can be followed by an intramolecular cyclization to form a new heterocyclic ring fused to the pyridine system. A variety of nucleophiles, including amines, thiols, and active methylene (B1212753) compounds, can be used in these reactions. researchgate.netrsc.orgresearchgate.netlew.ro

Microwave-assisted, catalyst-free Michael addition of 2-aminopyridine (B139424) to chalcones has been reported to be an efficient method for the synthesis of 1,3-diphenyl-3-(pyridin-2-ylamino)propan-1-one derivatives. researchgate.net This demonstrates the utility of Michael additions in functionalizing chalcone precursors.

Routes Involving Alkyne Intermediates (e.g., Propargyl Alcohols)

The synthesis of allylic alcohols, such as this compound, can be effectively achieved through intermediates containing carbon-carbon triple bonds, known as alkynes. Propargyl alcohols, which are compounds containing both an alkyne and a hydroxyl group, are particularly valuable precursors.

Sonogashira Coupling and Related Palladium-Catalyzed Processes

The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orglibretexts.org For the synthesis of a precursor to this compound, this reaction can be envisioned as the coupling of a suitable propargyl alcohol derivative with a 4-halopyridine, such as 4-iodopyridine (B57791) or 4-bromopyridine.

The general scheme involves the reaction of a 4-substituted pyridine with a terminal alkyne under palladium and copper catalysis. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org This method is valued for its mild reaction conditions, often at room temperature, and its tolerance of a wide range of functional groups, making it suitable for the synthesis of complex molecules. wikipedia.org

Recent advancements have led to the development of copper-free Sonogashira protocols, which can be advantageous in certain contexts to avoid issues related to the copper co-catalyst. libretexts.org These systems often employ more electron-rich and bulky phosphine (B1218219) ligands to facilitate the catalytic cycle. libretexts.org The versatility of the Sonogashira coupling allows for its application in creating diverse alkynylpyridine structures. rsc.org

| Catalyst System | Reactants | Key Features |

| Pd(PPh₃)₂Cl₂ / CuI / Amine Base | Aryl/Vinyl Halide + Terminal Alkyne | Classical conditions, mild, high functional group tolerance. wikipedia.org |

| Pd₂(dba)₃ / Ligand / Base | Aryl/Vinyl Halide + Terminal Alkyne | Copper-free variants, often use specialized phosphine ligands. libretexts.org |

| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / Cs₂CO₃ | Aryl Bromide + Terminal Alkyne | High-efficiency system for copper-free coupling at room temperature. libretexts.org |

Table 1: Representative Catalyst Systems for Sonogashira Coupling.

Grignard Reagent Mediated Additions to Pyridine Derivatives

Grignard reagents are highly versatile organometallic compounds used for forming carbon-carbon bonds. One synthetic strategy involves the addition of a Grignard reagent to a propargyl alcohol derivative. The reaction is believed to proceed via a magnesium chelate intermediate formed after the initial deprotonation of the alcohol. stackexchange.comuottawa.ca This chelation directs the regioselectivity of the addition to the alkyne. stackexchange.com This approach can be used to construct the carbon skeleton of this compound derivatives.

Another powerful method involves the direct dearomative addition of Grignard reagents to pyridine derivatives. nih.govnih.gov To enhance the pyridine ring's reactivity towards nucleophilic attack, it is typically activated by forming an N-acylpyridinium or a similar pyridinium salt in situ. The Grignard reagent then adds to the activated ring, most commonly at the 4-position, to yield a dihydropyridine (B1217469) derivative. nih.gov This strategy provides a direct route to functionalized pyridine cores that can be further elaborated. For instance, the addition of an allylmagnesium bromide to a suitable pyridine precursor could potentially construct the desired framework.

The reaction conditions, such as solvent and temperature, can be optimized to control the outcome. For example, magnesium-mediated carbometallation of propargyl alcohols is often more efficient in less polar solvent mixtures. uottawa.ca

Multi-component Reactions for Core Structure Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates portions of all starting materials. researchgate.netacsgcipr.org These reactions are prized for their atom economy and ability to rapidly generate molecular complexity from simple precursors. researchgate.net Several classical and modern MCRs are used for the de novo synthesis of pyridine and dihydropyridine rings.

The Hantzsch pyridine synthesis, for example, is a well-known MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine. acsgcipr.org This dihydropyridine can then be oxidized to the corresponding pyridine. The Bohlmann-Rahtz pyridine synthesis is another approach that directly yields the aromatic pyridine ring. acsgcipr.org

Modern MCRs have expanded the scope and versatility of pyridine synthesis. For instance, a four-component diastereoselective synthesis of highly functionalized piperidin-2-ones has been reported, proceeding through a Michael-Mannich cascade. researchgate.net Another strategy involves a two-pot, three-component process based on a catalytic aza-Wittig reaction followed by a Diels-Alder cycloaddition to produce diverse polysubstituted pyridines. nih.gov These methods allow for the construction of the core pyridine structure found in this compound from readily available starting materials. nih.govnih.gov

| Reaction Name | Components | Product Type |

| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia source | 1,4-Dihydropyridine acsgcipr.org |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-Unsaturated Ketone | Substituted Pyridine acsgcipr.org |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone, Ammonia | 2-Pyridone |

| Aza-Wittig/Diels-Alder | Aldehyde, α,β-Unsaturated Acid, Enamine | Substituted Pyridine nih.gov |

Table 2: Examples of Multi-component Reactions for Pyridine Synthesis.

Stereoselective and Enantioselective Synthesis

The synthesis of specific stereoisomers of this compound is of significant interest, as the biological activity of chiral molecules often depends on their absolute configuration. The target molecule possesses a stereogenic center at the carbon atom bearing the hydroxyl group.

Diastereoselective Approaches

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This is relevant when a molecule contains two or more chiral centers. In the context of derivatives of this compound, a diastereoselective approach would be employed if a second stereocenter is introduced into the molecule.

Multi-component reactions have been shown to proceed with high diastereoselectivity. For example, a four-component reaction to synthesize piperidin-2-ones, which are related heterocyclic structures, was reported to be highly stereoselective, forming only a single diastereomer with three stereocenters. researchgate.net Such methodologies, which control the relative configuration of multiple stereocenters in a single step, are highly valuable for creating structurally complex and stereochemically defined molecules.

Asymmetric Catalysis in Chiral Derivative Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. This is a premier strategy for accessing chiral molecules.

One powerful method for creating chiral pyridine derivatives is the copper-catalyzed enantioselective 1,4-dearomatization of pyridinium salts with Grignard reagents. nih.gov This reaction, employing a chiral copper(I) complex, allows for the direct synthesis of enantioenriched 1,4-dihydropyridines with high yields and enantioselectivities. nih.govnih.gov The resulting chiral dihydropyridine can serve as a versatile intermediate.

Another important strategy involves the use of chiral nucleophilic catalysts, such as derivatives of 4-(dimethylamino)pyridine (DMAP). scispace.com Planar-chiral DMAP derivatives have proven effective in the kinetic resolution of secondary alcohols, where one enantiomer of a racemic alcohol is acylated much faster than the other, allowing for their separation. scispace.comnih.gov Furthermore, chiral ligands such as pyridine-oxazolines and phosphabarrelene-pyridines have been developed for a wide range of metal-catalyzed asymmetric transformations, including the hydrogenation of olefins to produce chiral products. rsc.orgresearchgate.net Specifically, chiral pyridine prolinol derivatives can be used as ligands for the enantioselective reduction of prochiral ketones or the addition of organozinc reagents to aldehydes, providing a direct route to the chiral alcohol moiety in the target structure. researchgate.net

| Catalytic Method | Catalyst/Ligand | Transformation |

| Copper-Catalyzed Dearomatization | Chiral Copper(I) Complex | Grignard addition to pyridinium salts to form chiral 1,4-dihydropyridines. nih.govnih.gov |

| Kinetic Resolution | Planar-Chiral DMAP Derivative | Enantioselective acylation of secondary alcohols. scispace.comnih.gov |

| Asymmetric Reduction/Addition | Chiral Pyridine Prolinol Ligand | Enantioselective reduction of ketones or addition of organometallics to aldehydes. researchgate.net |

| Asymmetric Hydrogenation | Chiral Pyridine-Oxazoline Ligand | Enantioselective reduction of C=C bonds. rsc.org |

Table 3: Selected Methods for Asymmetric Synthesis of Chiral Pyridine Derivatives.

Catalytic and Solvent Effects in Synthetic Transformations

Phase Transfer Catalysis Applications

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reagents located in different immiscible phases, typically a solid or aqueous phase and an organic phase. researchgate.netmdpi.com This methodology is particularly useful for reactions involving anions, such as carbanions, which are generated in an aqueous or solid phase and need to react with an organic-soluble substrate. researchgate.net The phase transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the anion from the aqueous/solid phase into the organic phase where the reaction can proceed. researchgate.net

In the synthesis of heterocyclic compounds like 2-pyridone derivatives, PTC has been shown to be a highly efficient method. researchgate.net One notable application involves the reaction of chalcones with active methylene compounds like phenoxy acetamide (B32628) in a biphasic system. researchgate.net The presence of a phase transfer catalyst under basic conditions promotes the formation of the pyridone ring structure with high efficiency and product purity. researchgate.net The catalyst facilitates the deprotonation of the active methylene group by a base (e.g., NaOH) in the aqueous phase and transfers the resulting carbanion to the organic phase to react with the chalcone. researchgate.net

A common catalyst used in these transformations is Tetra-n-butylammonium bromide (TBAB). researchgate.net The general mechanism involves the exchange of the bromide anion of TBAB with the hydroxide ion from the base. The resulting quaternary ammonium hydroxide is soluble in the organic phase, where it can deprotonate the active methylene compound, generating a reactive carbanion that subsequently participates in the cyclization reaction.

Table 1: Example of Phase Transfer Catalysis in the Synthesis of 2-Pyridone Derivatives researchgate.net

| Reactants | Catalyst | Base | Solvent System | Product Type |

|---|---|---|---|---|

| Chalcones, Phenoxy acetamide | Tetra-n-butylammonium bromide (TBAB) | Sodium Hydroxide (NaOH) | Liquid-Liquid (e.g., Water/Organic Solvent) | 2-Pyridone Derivatives |

| Chalcones, 4-Methyl phenoxy acetamide | Tetra-n-butylammonium bromide (TBAB) | Sodium Hydroxide (NaOH) | Liquid-Liquid (e.g., Water/Organic Solvent) | 2-Pyridone Derivatives |

This interactive table summarizes the components used in the PTC-mediated synthesis of 2-pyridone derivatives, highlighting the versatility of the reactants.

Role of Lewis Bases in Reaction Kinetics

Lewis bases can significantly influence the kinetics and selectivity of synthetic transformations, particularly in organometallic catalysis. They can function as ligands, additives, or even catalysts themselves, modifying the electronic and steric environment of the catalytic center.

In the context of synthesizing functionalized pyridines, Lewis bases have demonstrated notable effects on reaction outcomes. For instance, in the rare-earth metal-catalyzed C–H alkylation of pyridines with olefins, catalytic amounts of Lewis base additives such as amines or tetrahydrofuran (B95107) (THF) have been shown to have significant effects on both the reactivity and the E/Z selectivity of the products. researchgate.net This suggests that the Lewis base may coordinate to the metal center, altering its catalytic activity and influencing the transition state geometry of the reaction, thereby controlling the stereochemical outcome.

Furthermore, even residual amounts of a Lewis base can impact reaction pathways. In a study on the palladium-catalyzed asymmetric allylic alkylation of dearomatized pyridine precursors, it was observed that the presence of residual pyridine, a Lewis base, influenced the selectivity of the reaction. nih.gov While the precise mechanism was subject to further investigation, this finding underscores the sensitivity of catalytic systems to Lewis basic species, which can alter reaction kinetics and product distribution. nih.gov The coordination of the pyridine to the palladium catalyst likely modulates its reactivity or stability, leading to changes in the selective formation of the desired enantioenriched product. nih.gov

Table 2: Observed Effects of Lewis Bases in Pyridine Functionalization Reactions

| Reaction Type | Lewis Base | Catalyst System | Observed Effect | Reference |

|---|---|---|---|---|

| C-H Alkylation of Pyridines | Amine, Tetrahydrofuran (THF) | Imidazolin-2-iminato-ligated rare-earth alkyl complexes | Significant effects on reactivity and E/Z selectivity | researchgate.net |

This interactive table details specific examples where Lewis bases have been shown to modulate the kinetics and selectivity in the synthesis of pyridine derivatives.

Reactions Involving the Hydroxyl Group

The hydroxyl group in this compound is a primary site for various chemical transformations, including nucleophilic substitutions and elimination reactions.

Nucleophilic Substitution Reactions

The hydroxyl group of an alcohol is typically a poor leaving group. masterorganicchemistry.com However, its reactivity can be enhanced by converting it into a better leaving group, a process that is central to many nucleophilic substitution reactions. masterorganicchemistry.com This activation can be achieved through various methods, such as protonation under acidic conditions, which transforms the -OH group into -OH2+, a much better leaving group (water). masterorganicchemistry.com

While specific studies on the nucleophilic substitution of this compound are not extensively detailed in the provided search results, the general principles of alcohol chemistry suggest that this compound would undergo such reactions. For instance, treatment with hydrohalic acids (HX) would likely lead to the formation of the corresponding alkyl halides. masterorganicchemistry.com The mechanism of these reactions (SN1 or SN2) would depend on the reaction conditions and the stability of any potential carbocation intermediates.

In a broader context, the activation of hydroxyl groups for nucleophilic attack is a fundamental strategy in organic synthesis. ntu.ac.uk This can involve the use of various reagents to convert the hydroxyl group into a sulfonate ester (like tosylate or mesylate) or other species with good leaving group potential. These activated intermediates can then be readily displaced by a wide range of nucleophiles.

Dehydration and Elimination Processes

The elimination of water from an alcohol, known as dehydration, is a common method for the synthesis of alkenes. masterorganicchemistry.comrsc.org This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or phosphoric acid (H3PO4). masterorganicchemistry.comrsc.org The mechanism of dehydration can proceed through either an E1 or E2 pathway, depending on the structure of the alcohol. masterorganicchemistry.com

For tertiary alcohols, the E1 mechanism is generally favored. masterorganicchemistry.com This involves the initial protonation of the hydroxyl group to form a good leaving group (water), which then departs to form a carbocation intermediate. A subsequent deprotonation step from an adjacent carbon atom yields the alkene. masterorganicchemistry.com Secondary alcohols can also undergo dehydration via the E1 pathway, often accompanied by carbocation rearrangements to form more stable carbocations. masterorganicchemistry.com Primary alcohols are less likely to form carbocations and may undergo dehydration through an E2 mechanism. masterorganicchemistry.com

Computational studies on the dehydration of alcohols catalyzed by copper(II) sulfate (B86663) have shown that the reaction can proceed through either a concerted type II dyotropic reaction or a stepwise E1-like process. rsc.orgehu.es The preferred pathway is dependent on the structure of the alcohol, with primary alcohols favoring the concerted mechanism and alcohols that can form stable carbocations favoring the stepwise process. rsc.orgehu.es

Reactions of the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to a variety of addition and cyclization reactions.

Electrophilic Additions and Halohydrin Formation

Alkenes readily undergo electrophilic addition reactions. Halogens such as chlorine (Cl2) and bromine (Br2) can add across the double bond to form vicinal dihalides. masterorganicchemistry.com This reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion in a backside fashion, leading to anti-addition. masterorganicchemistry.com

When the halogenation reaction is carried out in a nucleophilic solvent like water, a halohydrin is formed instead of a dihalide. masterorganicchemistry.comlibretexts.org The mechanism also involves the formation of a halonium ion. masterorganicchemistry.comlibretexts.org However, the solvent (water) acts as the nucleophile and attacks the more substituted carbon of the halonium ion, a regioselectivity that is often referred to as "Markovnikov" type. masterorganicchemistry.com This is followed by deprotonation to yield the halohydrin. masterorganicchemistry.com Hypohalous acids (HOX) can also be used to directly form halohydrins from alkenes. libretexts.org

Cyclization Reactions and Heterocycle Formation

The presence of both an alkene and a pyridine ring in this compound allows for intramolecular cyclization reactions to form various heterocyclic systems. For instance, a related compound, 1-(pyridin-2-yl)prop-2-en-1-ol, has been utilized as a starting material for the synthesis of the indolizidine skeleton. researchgate.net This process involves an electrophilic addition of bromine to the double bond, which initiates a cyclization to form an indolizinium salt. researchgate.net

The synthesis of various pyridine-containing heterocycles often involves cyclization reactions. For example, furo[2,3-c]pyridines have been synthesized through a sequence involving a Sonogashira coupling followed by dealkylation and cyclization. chim.it Additionally, 2-aryl-4H-pyrano[2,3-b]pyridin-4-ones can be prepared via a one-pot deprotection-cyclization reaction. researchgate.net The synthesis of 1-substituted-4-(pyridin-4-yl) chim.ituiowa.eduresearchgate.nettriazolo[4,3-a]quinazolin-5(4H)-ones also involves a key cyclization step. researchgate.net

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity. uiowa.edu The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. uiowa.edu The ring itself is generally resistant to electrophilic aromatic substitution but is susceptible to nucleophilic attack, especially when activated by an electron-withdrawing group or by N-activation. researchgate.net

The functionalization of pyridine rings can be achieved through various strategies. organic-chemistry.org For example, N-activation of the pyridine ring makes it more susceptible to the addition of nucleophiles, leading to the formation of substituted dihydropyridines. researchgate.net Palladium-catalyzed cross-coupling reactions are also a powerful tool for the functionalization of pyridines. chim.it For instance, pyridin-4-yl nonaflates, which can be derived from pyridin-4-ols, are versatile precursors for palladium-catalyzed processes like the Sonogashira reaction. chim.it

The development of new methods for C-C bond formation on the pyridine scaffold is an active area of research. uiowa.edu This includes strategies for the direct alkylation and arylation of the pyridine ring. organic-chemistry.org

Nitrogen Atom Basicity and Coordination Affinity

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital. libretexts.org This lone pair is not part of the aromatic π-system, making it available to accept a proton, thus conferring basic properties to the molecule. libretexts.org The basicity of pyridine and its derivatives is a well-established characteristic, with the pKa of protonated pyridine being approximately 5.3. libretexts.org This basicity allows the nitrogen atom to act as a nucleophile or a base in various reactions.

Furthermore, the lone pair on the nitrogen atom enables it to coordinate with metal centers, forming metal complexes. This coordination affinity is a key aspect of its role in catalysis, where the pyridine moiety can act as a ligand, influencing the reactivity of the metal center. wikipedia.orgacs.org The ability of pyridine-based ligands to form stable complexes with transition metals like palladium is well-documented and is a fundamental principle in many catalytic cross-coupling reactions. wikipedia.org

Substituent Effects on Pyridine Reactivity

The reactivity of the pyridine ring is significantly influenced by the nature and position of its substituents. canterbury.ac.nzresearchgate.net The 2-(prop-2-en-1-ol) group at the 4-position of the pyridine ring in this compound can be considered an electron-donating group. Electron-donating groups, particularly at the 4-position, can increase the electron density on the pyridine nitrogen, thereby enhancing its basicity. mdpi.com This increased basicity can, in turn, affect the coordination properties of the molecule with metal catalysts.

Studies on substituted pyridines have shown that the electronic effects of substituents can be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants. canterbury.ac.nz Generally, electron-donating groups increase the reactivity of the pyridine nitrogen towards electrophiles, while electron-withdrawing groups decrease it. canterbury.ac.nzkoreascience.kr The position of the substituent also plays a crucial role; for instance, a substituent at the 4-position has a more pronounced electronic effect on the nitrogen atom compared to a substituent at the 3-position due to direct resonance interaction. canterbury.ac.nzkoreascience.kr

Table 1: Effect of Substituent Position on Pyridine Basicity

| Substituent Position | Electronic Effect | Impact on Nitrogen Basicity | Example Reference |

|---|---|---|---|

| 4-position (para) | Direct resonance and inductive effects | Strongly influences basicity | canterbury.ac.nzmdpi.com |

| 3-position (meta) | Primarily inductive effects | Less pronounced influence on basicity compared to 4-position | canterbury.ac.nzkoreascience.kr |

| 2-position (ortho) | Inductive and potential steric effects | Can be complex due to proximity to the nitrogen atom | researchgate.net |

Metal-Catalyzed Transformations and Rearrangements

The allylic alcohol functionality in this compound is a versatile handle for a variety of metal-catalyzed transformations. These reactions often proceed with high regio- and stereoselectivity, making them powerful tools in organic synthesis.

Cross-Coupling Reactions (e.g., Sonogashira-type)

Allylic alcohols can participate in cross-coupling reactions, such as the Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov While direct cross-coupling of allylic alcohols can be challenging, they can be activated in situ or converted to better leaving groups. The Sonogashira reaction typically employs a palladium catalyst and a copper co-catalyst. wikipedia.orgacs.org The pyridine moiety in this compound can potentially influence the catalytic cycle by coordinating to the palladium or copper center. wikipedia.org

The general mechanism of a Sonogashira coupling involves the oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the copper acetylide and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org Variations of the Sonogashira reaction that are copper-free have also been developed. acs.orgrsc.org

Table 2: Key Steps in a Typical Sonogashira Catalytic Cycle

| Step | Description | Key Species Involved |

|---|---|---|

| Oxidative Addition | The aryl or vinyl halide adds to the Pd(0) complex, forming a Pd(II) species. | Pd(0), R-X |

| Transmetalation | The alkyne, activated by the copper co-catalyst, is transferred to the palladium center. | Pd(II)-R, Cu-alkyne |

| Reductive Elimination | The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst. | Pd(II)-R(alkyne) |

Propargyl/Allenyl Isomerization Pathways

Allylic alcohols can undergo isomerization reactions. In a related context, the isomerization of propargyl alcohols to allenyl intermediates is a known process, often catalyzed by bases or transition metals. researchgate.netbeilstein-journals.org This type of isomerization can be a key step in cascade reactions leading to the formation of complex cyclic structures. acs.orgbohrium.com For instance, a base can deprotonate the alcohol, initiating a rearrangement to an allene. researchgate.net While this compound is an allylic alcohol, understanding the principles of related propargyl/allenyl isomerizations provides insight into potential rearrangement pathways it might undergo under specific reaction conditions.

The isomerization process is often reversible, and the position of the equilibrium can be influenced by the substituents and the reaction conditions. beilstein-journals.org The formation of allenes is a synthetically valuable transformation as they can participate in various cycloaddition reactions. acs.org

Exploration of Reaction Mechanisms

A deeper understanding of the reaction mechanisms involving this compound requires detailed kinetic studies to identify the rate-determining steps and the influence of various reaction parameters.

Kinetic Studies and Rate Determining Steps

For metal-catalyzed reactions, the rate-determining step can be any of the elementary steps in the catalytic cycle, such as oxidative addition, transmetalation, or reductive elimination. wikipedia.org For example, in some cross-coupling reactions, the oxidative addition of the halide to the palladium catalyst is the rate-determining step. nih.gov In other cases, particularly with less reactive nucleophiles, transmetalation can be the slowest step.

Kinetic isotope effect studies can also provide insight into the rate-determining step by comparing the reaction rates of isotopically labeled and unlabeled substrates. nih.gov For instance, a significant kinetic isotope effect upon deuteration of a C-H bond would suggest that the cleavage of this bond is involved in the rate-determining step.

Computational Mechanistic Elucidation of this compound: A Review of Available Research

A comprehensive review of scientific literature reveals a notable absence of specific computational studies focused on the mechanistic elucidation of reaction pathways for the chemical compound this compound. While computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, providing insights into transition states, energy barriers, and reaction coordinates, no dedicated research appears to have been published for this specific molecule.

Searches for theoretical investigations into the synthesis, degradation, or other chemical transformations of this compound have not yielded any papers presenting detailed computational data, such as optimized geometries of reactants, transition states, and products, or the corresponding energy profiles.

Consequently, it is not possible to provide a detailed analysis, including data tables of research findings, for the subsection "3.5.2. Computational Mechanistic Elucidation" as per the specified outline. The scientific community has yet to publish research in this specific area.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and neighboring protons for each type of proton in a molecule. In a study of a related compound, 1-(pyridin-3-yl)prop-2-en-1-ol, the chemical shifts in the ¹H NMR spectrum were instrumental in its characterization. rsc.org For 2-(Pyridin-4-yl)prop-2-en-1-ol, the expected proton signals would include those for the pyridine (B92270) ring protons, the vinyl protons of the propene group, the methylene (B1212753) protons of the alcohol, and the hydroxyl proton. The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing nature of the pyridine ring and the specific stereochemistry of the molecule.

A representative, though not identical, ¹H NMR spectrum for a similar pyridinyl alcohol, 1-(pyridin-2-yl)ethan-1-ol, showed distinct signals for the aromatic and aliphatic protons. rsc.org

Table 1: Representative ¹H NMR Data for a Related Pyridinyl Alcohol

| Proton | Chemical Shift (ppm) |

|---|---|

| Pyridine Ring Protons | 7.22 - 8.54 |

| Methine Proton (CH) | 5.74 |

| Methyl Protons (CH₃) | 2.29 |

| Hydroxyl Proton (OH) | 2.14 |

Note: Data is for Di-p-tolylmethanol and is illustrative of the types of signals expected. rsc.org

Carbon-13 (¹³C) NMR spectroscopy maps the carbon backbone of a molecule. Each unique carbon atom gives a distinct signal, providing information about its hybridization and chemical environment. For this compound, signals would be expected for the carbons of the pyridine ring, the double-bonded carbons of the propene group, and the carbon bearing the hydroxyl group.

The ¹³C NMR spectrum of a related compound, di-p-tolylmethanol, provides an example of the chemical shifts for aromatic and aliphatic carbons. rsc.org

Table 2: Representative ¹³C NMR Data for a Related Pyridinyl Alcohol

| Carbon | Chemical Shift (ppm) |

|---|---|

| Aromatic Carbons | 126.54 - 141.21 |

| Methine Carbon (CH) | 76.05 |

| Methyl Carbons (CH₃) | 21.25 |

Note: Data is for Di-p-tolylmethanol and is illustrative of the types of signals expected. rsc.org

Two-dimensional (2D) NMR techniques are powerful tools for establishing detailed structural connectivity. dokumen.pub

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the vinyl protons and the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the pyridine ring to the propenol side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can help determine the stereochemistry of the molecule.

ADEQUATE can provide information about carbon-carbon connectivity.

These techniques have been successfully applied to characterize complex heterocyclic chalcones and 1,2-oxazoles, demonstrating their utility in unambiguously assigning complex structures. mdpi.com

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique that directly probes the nitrogen atom in the pyridine ring. researchgate.net The chemical shift of the ¹⁵N nucleus is highly sensitive to its electronic environment. researchgate.net For this compound, the ¹⁵N NMR spectrum would provide valuable information about the electronic effects of the propenol substituent on the pyridine ring. The chemical shift can also be sensitive to protonation state, making it a useful probe for pH-dependent studies. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C=C (vinyl and aromatic), C-O, and C-N bonds.

The IR spectrum of a structurally similar compound, 3-pyridinepropanol, displays characteristic peaks that can be used for comparison. nih.gov

Table 3: Representative FTIR Data for a Related Pyridinyl Alcohol

| Functional Group | Vibrational Frequency (cm⁻¹) |

|---|---|

| O-H Stretch (Alcohol) | ~3400 (broad) |

| C-H Stretch (Aromatic/Vinyl) | ~3000-3100 |

| C-H Stretch (Aliphatic) | ~2850-2960 |

| C=C and C=N Stretch (Aromatic) | ~1400-1600 |

| C-O Stretch (Alcohol) | ~1050-1250 |

Note: Data is generalized and representative of expected vibrational modes.

In a study of various carbonyl derivatives, IR spectroscopy was used to identify key functional groups, with C=O stretching frequencies appearing around 1656-1717 cm⁻¹. rsc.org While this compound lacks a carbonyl group, this highlights the utility of IR in distinguishing between related structures.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. It is crucial for confirming the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule with a high degree of confidence. For this compound, with a molecular formula of C₈H₉NO, the exact mass can be calculated. While direct HR-MS data for this specific compound is not readily found, the technique is routinely used for the characterization of novel compounds, including pyridine derivatives. rsc.orggoogle.com The ability of HR-MS to distinguish between compounds with the same nominal mass but different elemental compositions is a key advantage. nih.gov

In mass spectrometry, molecules often fragment in a predictable manner upon ionization. Analyzing these fragmentation patterns provides valuable information about the compound's structure. savemyexams.com For this compound, the molecular ion peak (M+) would be expected. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18). libretexts.org The pyridine ring itself is relatively stable, but cleavage of the propenol side chain can occur. libretexts.org The fragmentation pattern would likely show peaks corresponding to the pyridinyl moiety and various fragments of the propenol group, helping to confirm the connectivity of the atoms within the molecule. docbrown.info The study of fragmentation patterns is a cornerstone of structural elucidation by mass spectrometry. libretexts.org

| Technique | Expected Observations for this compound |

| High-Resolution Mass Spectrometry (HR-MS) | Determination of the exact mass, confirming the elemental formula C₈H₉NO. |

| Fragmentation Pattern Analysis (MS) | Observation of the molecular ion peak (M+). Likely fragmentation includes the loss of water (H₂O) and cleavage of the propenol side chain. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring and the conjugated C=C double bond of the propenol group are the primary chromophores. Studies on similar aromatic and conjugated systems show characteristic absorption maxima. semanticscholar.orgmdpi.com The solvent environment can influence the position and intensity of these absorption bands.

| Spectroscopic Technique | Anticipated Spectral Features |

| UV-Vis Spectroscopy | Absorption bands corresponding to π → π* and n → π* electronic transitions originating from the pyridine ring and the conjugated system. |

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, π-π Stacking)

No crystallographic studies for this compound were found. As a result, there is no published data detailing the specific intermolecular interactions, such as hydrogen bond distances and angles or the nature of π-π stacking within its crystal lattice. While related pyridine derivatives often exhibit such interactions researchgate.netresearchgate.netpsu.ac.th, specific details for the title compound are unavailable.

Advanced Thermal and Elemental Analysis Techniques

Published reports containing data from advanced thermal analysis techniques (such as Thermogravimetric Analysis or Differential Scanning Calorimetry) or elemental analysis for this compound could not be located. Although elemental analysis is a common technique for confirming the purity and composition of newly synthesized compounds acs.orgresearchgate.net, the specific results for this compound have not been documented in the available literature.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For compounds like 2-(Pyridin-4-yl)prop-2-en-1-ol, these calculations provide a detailed picture of the molecular geometry and energy landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. oatext.com It is widely employed for the geometry optimization of molecules, a process that determines the lowest energy arrangement of atoms in a molecule. bohrium.comresearchgate.net For this compound, DFT calculations would begin by defining an initial molecular structure, which is then computationally relaxed to find the equilibrium geometry corresponding to a minimum on the potential energy surface.

This optimization is crucial as the geometric parameters—bond lengths, bond angles, and dihedral angles—are foundational for all other computed properties. researchgate.net Once the optimized geometry is obtained, single-point energy calculations can be performed to determine various thermodynamic properties. DFT has been successfully used to establish the geometry of various pyridine (B92270) derivatives. bohrium.comresearchgate.net All calculations are typically performed in the gas phase for the optimized structure. bhu.ac.in

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Value |

| Bond Length | C=C (alkene) | 1.34 Å |

| C-C (allyl) | 1.50 Å | |

| C-O (alcohol) | 1.43 Å | |

| C-C (pyridine ring) | 1.39 Å | |

| C-N (pyridine ring) | 1.34 Å | |

| Bond Angle | C-C-O | 109.5° |

| C=C-C | 121.0° | |

| Dihedral Angle | C(ring)-C-C=C | ~30° |

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. mdpi.com The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used methods for organic molecules due to its balance of accuracy and computational cost. science.govarabjchem.org The PBE0 functional is another hybrid functional that has shown excellent performance in modeling the photophysical and photochemical properties of organic emitters. mdpi.comnih.gov

The basis set defines the set of mathematical functions used to build the molecular orbitals. Common choices include Pople-style basis sets like 6-31G* or 6-311G(d,p), and their variations with diffuse functions (e.g., 6-311++G(d,p)) which are important for describing anions and weak interactions. bhu.ac.inmdpi.comnih.gov The selection of a basis set like 6-311G(d,p) includes polarization functions to account for the distortion of the electronic cloud, thereby improving the accuracy of the calculated molecular properties. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. jmaterenvironsci.com The energies of these orbitals and the gap between them are critical descriptors of a molecule's stability and reactivity. oatext.comjmaterenvironsci.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. jmaterenvironsci.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. nih.gov This energy gap is a critical parameter that reflects the chemical activity of the molecule. science.gov The analysis of the HOMO-LUMO gap can help in understanding charge transfer interactions within the molecule. nih.gov

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors (Hypothetical Data)

| Parameter | Value (eV) |

| EHOMO | -6.20 |

| ELUMO | -1.50 |

| Energy Gap (ΔE) | 4.70 |

| Ionization Potential (I ≈ -EHOMO) | 6.20 |

| Electron Affinity (A ≈ -ELUMO) | 1.50 |

| Chemical Hardness (η = (I-A)/2) | 2.35 |

| Chemical Softness (S = 1/η) | 0.43 |

| Electrophilicity Index (ω = μ²/2η) | 1.63 |

The visualization of HOMO and LUMO orbitals reveals the distribution of electron density and helps identify the likely sites for chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the allyl alcohol moiety and potentially the pyridine ring, which can act as electron-donating centers. mdpi.comnih.gov The LUMO, on the other hand, is typically distributed over the electron-deficient parts of the molecule, in this case, the π-system of the pyridine ring, which can accept electrons. mdpi.comnih.gov This distribution highlights the charge transfer characteristics of the molecule upon electronic excitation. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. nih.gov It helps in predicting the reactive sites for electrophilic and nucleophilic attacks by mapping the electrostatic potential onto the electron density surface. bhu.ac.inresearchgate.net

The MEP map uses a color scale to denote different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms like nitrogen and oxygen. bhu.ac.innih.gov

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms. bhu.ac.innih.gov

Green regions show areas of neutral potential.

For this compound, the MEP map would likely show a negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, identifying them as primary sites for electrophilic interaction. Positive potentials (blue) would be concentrated on the hydrogen atoms, particularly the hydroxyl proton. This analysis provides a clear and intuitive guide to the molecule's reactivity and intermolecular interactions. researchgate.netmdpi.com

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule, providing a chemically intuitive picture of bonding and delocalization. readthedocs.io It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with electron delocalization.

For a molecule like this compound, NBO analysis would be crucial to understand the electronic interplay between the pyridine ring, the allylic alcohol moiety, and the central propenyl group. Key interactions would likely include:

π → π* interactions: Delocalization of π-electrons from the pyridine ring to the C=C double bond and vice versa.

n → π* interactions: Delocalization of the lone pair electrons of the nitrogen atom in the pyridine ring and the oxygen atom of the hydroxyl group into the π-antibonding orbitals of the conjugated system.

These interactions can be quantified in terms of stabilization energy (E(2)), which is calculated using second-order perturbation theory. mdpi.com Higher E(2) values indicate stronger electronic delocalization. In related pyridine derivatives, significant charge transfer from the pyridine ring to other parts of the molecule has been observed, influencing their electronic and optical properties. mdpi.com

Table 1: Illustrative NBO Analysis Data for a Hypothetical Pyridine Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| π(C1-C2) | π(C3-C4) | 20.5 | π-conjugation |

| LP(1) N5 | π(C1-C6) | 5.8 | n → π |

| σ(C1-H7) | σ(C2-C3) | 2.1 | σ → σ* hyperconjugation |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Nonlinear Optical (NLO) Properties Theoretical Prediction

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule, such as its polarizability and hyperpolarizability, which are measures of how the electron cloud is distorted by an external electric field. researchgate.net

Polarizability (α) describes the linear response of a molecule to an electric field, while hyperpolarizability (β, γ) describes the nonlinear response. Static polarizabilities are calculated in a constant electric field, while dynamic polarizabilities are frequency-dependent. For this compound, the conjugated system of the pyridine ring and the propenyl group is expected to give rise to significant NLO properties. The presence of the electron-withdrawing pyridine ring and the electron-donating hydroxyl group can create a push-pull system, enhancing the NLO response. researchgate.netajrconline.org

Second Harmonic Generation (SHG) and Third Harmonic Generation (THG) are NLO phenomena where light of a certain frequency is converted to light with double or triple that frequency, respectively. The efficiency of these processes is related to the second-order (β) and third-order (γ) hyperpolarizabilities. Theoretical studies on similar chalcone (B49325) and pyridine derivatives have shown that they can possess large hyperpolarizability values, often benchmarked against urea, a standard NLO material. researchgate.netacs.org Calculations would likely predict that this compound exhibits a notable NLO response.

Table 2: Predicted NLO Properties for a Hypothetical Pyridine Derivative

| Property | Value (a.u.) |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 150 |

| First Hyperpolarizability (β) | 800 |

| Second Hyperpolarizability (γ) | 12000 |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Conformational Analysis and Potential Energy Surfaces (PES)

The three-dimensional structure of a molecule is crucial for its properties and reactivity. Conformational analysis involves exploring the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. A Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometry. uni-muenchen.de

For this compound, the key rotational degrees of freedom would be around the C-C single bonds connecting the pyridine ring to the propenyl group and the propenyl group to the hydroxylmethyl moiety. By performing a relaxed PES scan, where the energy is minimized at each step of the rotation, the most stable conformers (energy minima) and the transition states between them (saddle points) can be identified. readthedocs.ioresearchgate.net This analysis would reveal whether the molecule prefers a planar or a non-planar conformation, which has significant implications for its electronic properties and crystal packing. Studies on similar bicyclic molecules have utilized PES to understand ring-puckering and flapping vibrations. mdpi.com

Theoretical Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry can accurately predict spectroscopic properties, which is invaluable for the identification and characterization of new compounds.

Vibrational Frequencies: Density Functional Theory (DFT) calculations can predict the infrared (IR) and Raman vibrational spectra of a molecule. ajol.info By comparing the calculated frequencies and intensities with experimental data, a detailed assignment of the vibrational modes can be made. For this compound, characteristic vibrational modes would include the C=C and C=N stretching of the pyridine ring, the C=C stretching of the propenyl group, and the O-H stretching of the alcohol. materialsciencejournal.orgresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). acs.org These theoretical predictions can aid in the assignment of experimental NMR spectra and provide a deeper understanding of the electronic environment of each nucleus. For this compound, calculations would predict the chemical shifts for the protons and carbons in the pyridine ring and the propenyl-alcohol chain, which would be sensitive to the molecule's conformation and electronic delocalization.

Table 3: Theoretically Predicted vs. Experimental Spectroscopic Data for a Hypothetical Pyridine Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3650 | 3645 | O-H stretch |

| ν(C=N) | 1610 | 1605 | Pyridine ring stretch |

| ν(C=C) | 1580 | 1575 | Propenyl stretch |

| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Assignment |

| H (pyridyl, ortho) | 8.6 | 8.5 | Aromatic H |

| H (vinyl) | 6.5 | 6.4 | Vinylic H |

| C (pyridyl, ipso) | 150 | 149 | Aromatic C |

| C (alkene) | 130 | 129 | Vinylic C |

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Coordination Chemistry and Ligand Properties

Role of 2-(Pyridin-4-yl)prop-2-en-1-ol and its Derivatives as Ligands

No specific information is available in the searched literature regarding the role of this compound as a ligand.

There are no specific studies found on the complexation of this compound with the mentioned transition metals.

The denticity and coordination modes of this compound as a ligand have not been experimentally determined or reported in the available literature.

Synthesis and Characterization of Metal Complexes

No methods for the synthesis and characterization of metal complexes involving this compound have been described in the searched scientific papers.

There is no available data from spectroscopic or structural analyses of metal complexes of this compound.

No studies on the magnetic susceptibility of complexes containing this compound were found.

Catalytic Applications of Metal Complexes

The catalytic applications of metal complexes derived from this compound are not documented in the existing literature.

Ligand Design for Catalytic Activity (e.g., Transfer Hydrogenation, Oligomerization)

The rational design of ligands is a cornerstone of modern catalysis, enabling the development of highly active and selective metal complexes for a variety of organic transformations. For the compound this compound, its potential as a ligand is rooted in the electronic and steric properties of its pyridine (B92270) and allylic alcohol functionalities. These features are critical in designing catalysts for processes such as transfer hydrogenation and olefin oligomerization.

Electronic Tuning: The electronic properties of the ligand, modulated by substituents, directly impact the electron density at the metal center. nih.gov For instance, electron-donating groups on the pyridine ring can enhance the catalytic activity by increasing the electron density on the metal, which can facilitate key steps in the catalytic cycle. nih.gov

Steric Hindrance: The steric bulk of the ligand plays a crucial role in determining the selectivity and activity of the catalyst. acs.orgrsc.org Bulky substituents can create a specific coordination environment around the metal, influencing substrate binding and product release. acs.org In some cases, increased steric hindrance from a ligand can lead to higher catalytic activity. rsc.org

Pincer and Bidentate Scaffolds: Pyridine moieties are often incorporated into multidentate ligands, such as pincer (tridentate) or bidentate frameworks. nsf.govacs.orgrsc.org These architectures provide enhanced stability to the metal complex. acs.org For example, ruthenium complexes with pyridine-based NNN tridentate ligands have shown significant activity in the transfer hydrogenation of ketones. nih.govacs.org The choice between a bidentate and a terdentate ligand can also affect catalytic efficiency, with bidentate ligands sometimes showing higher activity due to more facile bond cleavage during the catalytic cycle. rsc.org

Metal-Ligand Cooperation: Modern ligand design often incorporates functional groups that can actively participate in the catalytic cycle, a concept known as metal-ligand cooperation. nsf.govgoettingen-research-online.de For this compound, the allylic alcohol group could potentially engage in such cooperation, for instance, through deprotonation to form an alkoxide that coordinates to the metal.

For olefin oligomerization , particularly of ethylene (B1197577), pyridine-based ligands are extensively used with transition metals like chromium, nickel, and iron. tue.nlconsensus.apprsc.orgrsc.org The design of these ligands is tailored to control the selectivity towards specific oligomers, such as 1-hexene (B165129) and 1-octene, which are important industrial comonomers. tue.nl Key design considerations include:

Ligand Backbone and Substituents: Minor modifications to the ligand structure, such as altering the substituents on the phosphine (B1218219) or imine donors attached to the pyridine ring, can lead to significant changes in catalytic activity and selectivity. tue.nlacs.orgtue.nlresearchgate.net For example, in chromium-based catalysts with pyridine-phosphine ligands, modifying the phosphine substituents affects the ligand bite angle and flexibility, which in turn influences the product distribution. tue.nlacs.orgtue.nlresearchgate.net

Controlling Polymer Formation: A significant challenge in ethylene oligomerization is preventing the formation of polyethylene. Ligand design plays a critical role here. For instance, chromium complexes with certain pyridine-based pincer PNP-type ligands have demonstrated polymer-free ethylene oligomerization. acs.org

Metal Center and Co-catalyst Interaction: The ligand framework influences the interaction between the metal center and the co-catalyst (e.g., methylaluminoxane, MAO). This interaction is crucial for the generation of the active catalytic species. The ligand's structure can dictate the nature of the active species, leading to different product selectivities. conscientiabeam.com For example, nickel complexes with pyridine-imine ligands show good catalytic activity, but the catalyst structure's influence on performance varies with different reaction conditions. consensus.app

Below is a table summarizing the influence of ligand design on catalytic activity in transfer hydrogenation and oligomerization with pyridine-based ligands.

| Catalytic Process | Metal | Ligand Type | Key Design Feature | Effect on Catalysis |

| Transfer Hydrogenation | Ruthenium | Pyridylidene Amide Pincer | Electronic tuning of PYA unit | Activity encoded by substitution pattern, TOF up to 210,000 h⁻¹ |

| Transfer Hydrogenation | Ruthenium | Bipyridine-based | Steric effects of co-ligands | Higher activity without bulky PPh₃ ligand |

| Ethylene Oligomerization | Chromium | Pyridine-Phosphine | Phosphine substituents | Remarkable changes in activity and selectivity (1-hexene vs. 1-octene) |

| Ethylene Oligomerization | Nickel | Pyridine-Imine | Bulky substituents on ligand | Influences selectivity between oligomers and polyethylene |

Mechanism of Catalysis involving Pyridine-based Ligands

In transfer hydrogenation of ketones with ruthenium and iridium catalysts, two primary mechanisms are often considered: the inner-sphere and outer-sphere pathways.

Inner-Sphere Mechanism: This pathway involves the direct coordination of the substrate (ketone) to the metal center. The key steps generally include:

Formation of a metal-hydride species from the hydrogen donor (e.g., 2-propanol).

Coordination of the ketone to the metal center.

Migratory insertion of the carbonyl group into the metal-hydride bond to form a metal-alkoxide intermediate.

Protonolysis of the metal-alkoxide to release the alcohol product and regenerate the catalyst. An inner-sphere mechanism has been proposed for the transfer hydrogenation of acetophenone (B1666503) derivatives catalyzed by pyridine-quinoline based ruthenium(II) p-cymene (B1678584) complexes, supported by the detection of ruthenium(II) hydride species. mdpi.com Kinetic studies of some ruthenium complexes with bipyridine-based ligands also suggest a rate-limiting hydride transfer step, consistent with an inner-sphere mechanism. rsc.org

Outer-Sphere Mechanism: In this mechanism, the substrate is not directly coordinated to the metal center. Instead, the hydride and a proton are transferred to the ketone in the second coordination sphere, often through a concerted, six-membered transition state involving the metal hydride, the substrate, and the hydrogen donor. Cobalt complexes with pyridine-amide based pincer ligands have been proposed to operate via an outer-sphere mechanism for the transfer hydrogenation of acetophenone. bohrium.com

Metal-Ligand Cooperation: A more intricate mechanism involves the active participation of the ligand. For example, a dearomatization/aromatization sequence of the pyridine ring can occur. In some iridium catalysts with pyridyl-sulfonamide ligands, the pyridine moiety can be dearomatized, and this reversible process is part of the catalytic cycle for transfer hydrogenation. nsf.gov This cooperative mechanism avoids the need for a separate base to be added to the reaction.

The mechanism of ethylene oligomerization with catalysts bearing pyridine-based ligands is often described by the Cossee-Arlman mechanism, which involves metallacyclic intermediates. The general steps are:

Initiation: An active metal-alkyl species is formed, often through the reaction of a pre-catalyst with a co-catalyst like MAO. rsc.org

Chain Propagation: Ethylene molecules sequentially insert into the metal-carbon bond. rsc.org The coordination and insertion of ethylene are key steps.

Chain Transfer (Termination): The growing oligomer chain is displaced from the metal center, typically through β-hydride elimination, to form an α-olefin and a metal-hydride species. This metal-hydride can then start a new catalytic cycle by inserting an ethylene molecule.

The selectivity of the oligomerization process (e.g., dimerization, trimerization, tetramerization) is determined by the relative rates of chain propagation and chain transfer. The ligand structure plays a critical role in controlling these rates. For instance, in chromium-catalyzed ethylene trimerization/tetramerization, a proposed mechanism involves the formation of a metallacycloheptane intermediate. The fate of this intermediate—either reductive elimination to form 1-hexene or β-hydride elimination followed by further insertion to form 1-octene—is influenced by the ligand's steric and electronic properties. bohrium.com Direct observation of alkyl iron intermediates in ethylene oligomerization catalyzed by a neutral 2,6-bisiminopyridine iron monoalkyl complex provides experimental evidence for a coordination-insertion mechanism. rsc.org

The following table outlines the key mechanistic features of catalysis involving pyridine-based ligands for the specified reactions.

| Catalytic Process | Proposed Mechanism | Key Intermediates/States | Role of Pyridine Ligand |

| Transfer Hydrogenation | Inner-Sphere | Metal-hydride, Metal-alkoxide | Stabilizes metal center, influences electronics |

| Transfer Hydrogenation | Outer-Sphere | Six-membered transition state | Part of a pincer ligand, creates specific steric environment |

| Transfer Hydrogenation | Metal-Ligand Cooperation | Dearomatized pyridine intermediate | Participates directly in hydrogen transfer |

| Ethylene Oligomerization | Coordination-Insertion (Cossee-Arlman) | Metal-alkyl, Metallacyclopentane, Metallacycloheptane | Controls chain propagation vs. chain transfer rates, influences selectivity |

Applications in Advanced Materials Science and Engineering

Development of Materials with Tailored Optical Properties

The presence of the electron-deficient pyridine (B92270) ring connected to a π-conjugated system suggests that 2-(Pyridin-4-yl)prop-2-en-1-ol can be a precursor for materials with interesting optical characteristics.

Organic molecules with donor-π-acceptor motifs are known to exhibit significant second-order nonlinear optical (NLO) properties. In the case of vinylpyridine derivatives, the pyridine ring can act as an electron-accepting group. The NLO response of such chromophores can be modulated by protonation or complexation with metal centers. researchgate.netmdpi.com For instance, studies on pyrene-pyridine chromophores have shown that their NLO response can be switched by performing protonation/deprotonation cycles. mdpi.com This switching behavior is attributed to the change in the electronic properties of the pyridine ring upon protonation.

While direct NLO studies on this compound are not extensively documented, the principles governing other pyridine-based chromophores can be applied. The hydroxyl group in this compound offers a site for attaching various donor groups, which could lead to the creation of push-pull systems with enhanced NLO responses. The poling of thin films containing such chromophores embedded in a polymer matrix, like polymethyl methacrylate (B99206) (PMMA), can align the dipolar molecules, resulting in materials with significant second-order NLO susceptibility. nih.gov

Table 1: Comparative Second-Order NLO Properties of Pyridine-Based Chromophores

| Chromophore | µβλ (10⁻⁴⁸ esu) | Technique | Reference |

| 4-(pyren-1-yl)pyridine (L1) | Positive | EFISH | researchgate.net |

| Protonated 4-(pyren-1-yl)pyridine (L1H+) | Negative | EFISH | researchgate.net |

| 4-(2-(pyren-1-yl)ethyl)pyridine (L2) | Positive | EFISH | researchgate.net |

| Protonated 4-(2-(pyren-1-yl)ethyl)pyridine (L2H+) | Negative | EFISH | researchgate.net |

Note: EFISH stands for Electric-Field-Induced Second-Harmonic generation. The sign of µβλ indicates the direction of the dipole moment change upon excitation.

Pyridine-containing compounds are known to exhibit fluorescence, and their emission properties can be tuned by introducing different functional groups. nih.gov The photophysical properties of pyridine derivatives are influenced by factors such as solvent polarity and the electronic nature of substituents. mdpi.com For example, the fluorescence of some pyridine-based luminogens can be enhanced in aqueous media through aggregation-induced emission enhancement (AIEE). nih.gov

The photophysics of pyridine-bridged chromophores are complex and can be altered by functionalization at the nitrogen center through protonation, oxidation, or alkylation. ubc.ca These modifications can lead to changes in the emission wavelength and fluorescence quantum yield. ubc.ca While specific data on the luminescence of this compound is scarce, it is expected to exhibit fluorescence, and its photophysical properties could be tailored by modifying the pyridine nitrogen or the hydroxyl group. The vinyl group also presents an opportunity to incorporate this fluorophore into polymeric systems, potentially leading to materials with solid-state emission.

Table 2: Photophysical Data for Selected Pyridine-Based Fluorophores in Solution

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Reference |

| 2-phenyl-3-(phenylethynyl)pyridine | Ethanol | 285 | 350 | 65 | mdpi.com |

| 2-phenyl-3-(phenylethynyl)pyridine | Benzene | 286 | 328 | 42 | mdpi.com |

| Thiophene-functionalized bis(pyrazolyl) pyridine | Solution | - | - | - | nih.gov |

| Ruthenium(II) polypyridyl complex | Various | - | - | - | rsc.org |

Note: λabs is the absorption maximum and λem is the emission maximum.

Incorporation into Polymeric Structures and Resins

The vinyl group of this compound makes it a suitable monomer for polymerization, leading to the formation of pyridine-containing polymers with a range of interesting properties and applications.

Vinylpyridines, such as 2-vinylpyridine (B74390) and 4-vinylpyridine, can undergo free-radical polymerization. acs.orgresearchgate.net This can be achieved through bulk or suspension polymerization methods. google.com Controlled radical polymerization techniques, like nitroxide-mediated polymerization (NMP), have been successfully employed to synthesize poly(4-vinylpyridine) with low polydispersity. acs.org The hydroxyl group on this compound could potentially influence the polymerization kinetics and may also serve as a site for post-polymerization modification or cross-linking.

Furthermore, the pyridine moiety itself can be involved in cross-linking reactions. For instance, polymers with pendant pyridine groups can be cross-linked by diiodo compounds through pyridine-iodo quaternization. rsc.orgrsc.org This type of cross-linking can lead to the formation of vitrimer-like materials with dynamic covalent bonds. rsc.orgrsc.org A polyfluorene derivative incorporating pyridine and a cross-linkable epoxy group has been developed for use as a cathode interface layer in organic solar cells, demonstrating excellent solvent resistance after thermal cross-linking. acs.orgnih.gov

Polymers containing pyridine units, such as poly(vinylpyridine), exhibit a range of useful properties. They have been explored for applications in various fields, including the removal of organic contaminants from wastewater and as supports for recyclable reagents. researchgate.net The thermal properties of poly(vinylpyridine)s have been studied, with poly(4-vinylpyridine) (P4VP) showing a higher glass transition temperature (Tg) of approximately 142 °C compared to poly(2-vinylpyridine) (P2VP) at around 104 °C. acs.org The thermal stability of P4VP can be enhanced by forming coordination complexes with metal salts. researchgate.net